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Compound of Interest

Compound Name: Indole-3-Carboxaldehyde

Cat. No.: B046971

Application Note: This document provides detailed spectroscopic data (NMR, IR, MS) for
indole-3-carboxaldehyde, a key signaling molecule and synthetic intermediate. The
information herein is intended for researchers, scientists, and professionals in drug

development and organic chemistry to facilitate compound identification, characterization, and
quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for indole-3-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Indole-3-carboxaldehyde
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Chemical Shift . Coupling .

Multiplicity Constant (J) Assighment Solvent
(3) ppm o,
12.14 s (broad) - N-H DMSO-de[1]
9.93 s - CHO DMSO-ds[1]
8.29 d 2.8 H-2 DMSO-ds[1]
8.08 d 7.6 H-4 DMSO-ds[1]
7.50 d 8.0 H-7 DMSO-de[1]
7.27-7.19 m - H-5, H-6 DMSO-de[1]
10.08 s - CHO CDCI5[2]
8.79 s (broad) - N-H CDCIs[2]
8.40 — 8.27 m - H-4 CDCI5[2]
7.86 d 2.8 H-2 CDCl3[2]
7.49 —-7.42 m - H-7 CDCI:[2]
7.39-7.29 m - H-5, H-6 CDCIs[2]

Table 2: 13C NMR Spectroscopic Data for Indole-3-carboxaldehyde
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Chemical Shift (6) ppm Assignment Solvent
185.34 C=0 (Aldehyde) CDCI5[2]
138.85 C-7a DMSO-de[3]
137.43 c-2 DMSO-de[3]
136.79 C-7a CDCl3[2]
135.75 C-2 CDCI5[2]
124.49 C-3a DMSO-de[3]
124.39 C-6 CDCl3[2]
123.84 C-4 DMSO-de[3]
123.04 C-5 CDCl3[2]
122.50 C-6 DMSO-de[3]
121.88 C-4 CDCl3[2]
121.20 C-5 DMSO-de[3]
120.55 c-3 CDCl3[2]
118.54 C-3 DMSO-ds[3]
118.38 C-3a CDCls[2]
112.80 C-7 DMSO-de[3]
111.70 C-7 CDCI3[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Indole-3-carboxaldehyde
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Wavenumber (cm~?) Intensity Assignment
3380 Strong N-H Stretch
. C-H Stretch
2989, 2915 Medium _
(aromatic/aldehyde)
1638 Strong C=0 Stretch (aldehyde)
~1600-1450 Medium-Strong C=C Stretch (aromatic)

Note: IR peak positions can vary slightly based on the sample preparation method (e.g., KBr
pellet, Nujol mull, thin film). The provided data is a general representation.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Indole-3-carboxaldehyde

Relative Intensity

m/z Assignment lonization Method
(%)

145 ~86 [M]* (Molecular lon) El[4]

144 100 [M-H]* El[4]

116 ~35 [M-CHOJ* El[4]

89 ~50 [M-CHO-HCN]* El[4]

146 - [M+H]* ESI[2]

Experimental Protocols
NMR Spectroscopy Protocol

e Sample Preparation:

o Weigh approximately 5-20 mg of indole-3-carboxaldehyde for tH NMR and 20-50 mg for
13C NMR.[5]
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean, dry vial.[5]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.[5]

o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The height of
the solution in the tube should be approximately 4-5 cm.[5]

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger
number of scans will be required due to the lower natural abundance of 3C.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum using the residual solvent peak (e.g., DMSO-ds at 2.50 ppm for
'H and 39.52 ppm for 3C; CDCls at 7.26 ppm for *H and 77.16 ppm for 3C).

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of indole-3-carboxaldehyde with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet press.

o Apply pressure to form a transparent or translucent pellet.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/product/b046971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Data Acquisition:

(¢]

Place the KBr pellet in the sample holder of the IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).

[¢]

The resulting spectrum should be a plot of transmittance or absorbance versus

[e]

wavenumber.

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Introduction:

o Introduce a small amount of the indole-3-carboxaldehyde sample into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-
MS).

o For direct insertion, the sample is heated to induce volatilization into the ion source.
« lonization and Analysis:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Data Acquisition and Interpretation:
o A detector records the abundance of each ion at a specific m/z value.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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o The molecular ion peak ([M]*) provides the molecular weight of the compound, and the
fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of indole-
3-carboxaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data and Analysis Protocols for Indole-3-
Carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b04697 1#spectroscopic-data-nmr-ir-ms-for-indole-3-
carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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